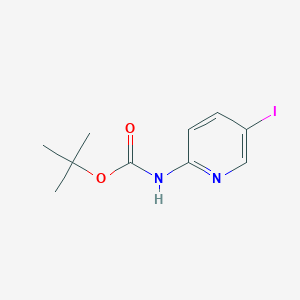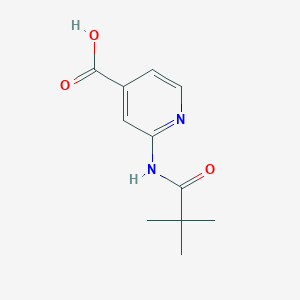
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, similar compounds with related functional groups and structures have been synthesized and studied for various applications, including the treatment of overactive detrusor, hydrogen bond studies, and as potential anticancer drugs. These compounds typically contain an acetamide moiety linked to an aromatic system with various substituents that can influence their physical, chemical, and biological properties [
Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
Research by Coleman et al. (2000) investigates the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, highlighting the complex metabolic pathways involved in the bioactivation of these compounds, potentially leading to carcinogenic outcomes. This study underscores the significance of understanding the metabolic fate of chemical compounds for assessing their safety and environmental impact Environmental Health Perspectives.
Synthesis and Antimalarial Activity
Werbel et al. (1986) discuss the synthesis and antimalarial activity of a series of compounds, demonstrating the potential for chemical compounds in developing new therapeutic agents against malaria. This research exemplifies how structural modifications can influence biological activity, paving the way for the design of more effective drugs Journal of Medicinal Chemistry.
Aqueous Chlorination of Atenolol
DellaGreca et al. (2009) explore the reaction of the drug atenolol with hypochlorite, simulating wastewater disinfection conditions. The study identifies chlorinated products and their phytotoxic activity, highlighting environmental and health considerations in pharmaceutical waste management Chemosphere.
Chemoselective Acetylation Using Immobilized Lipase
Magadum and Yadav (2018) demonstrate chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, a process relevant for the synthesis of antimalarial drugs. This research contributes to the development of green chemistry processes by employing enzymatic reactions for selective synthesis ACS Omega.
Propriétés
IUPAC Name |
N-[4-(aminomethyl)phenyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-7(12)11-9-4-2-8(6-10)3-5-9;/h2-5H,6,10H2,1H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMOGBIMJARNHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589623 |
Source


|
| Record name | N-[4-(Aminomethyl)phenyl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride | |
CAS RN |
25027-73-0 |
Source


|
| Record name | N-[4-(Aminomethyl)phenyl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(aminomethyl)phenyl]acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

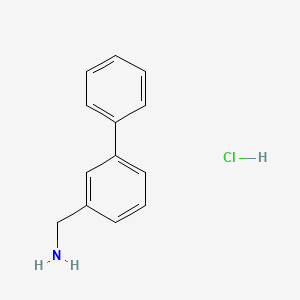

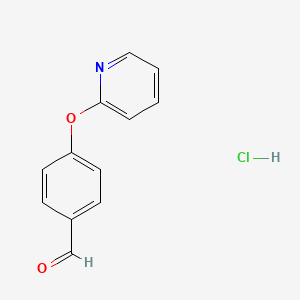
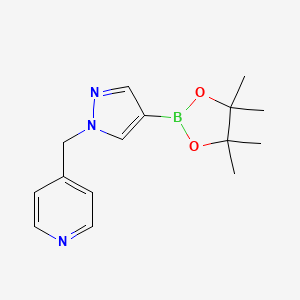

![Benzo[b]thiophene-7-carbonitrile](/img/structure/B1341617.png)
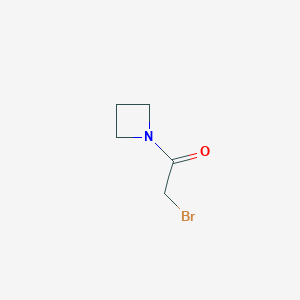

![1-bromo-3-[(Z)-2-iodoethenyl]benzene](/img/structure/B1341623.png)
![8-Bromopyrido[3,4-b]pyrazine](/img/structure/B1341625.png)

